5-Methylpyridine-3-carboximidamide
Description
5-Methylpyridine-3-carboximidamide is a pyridine derivative featuring a carboximidamide (-C(=NH)NH₂) group at the 3-position and a methyl (-CH₃) substituent at the 5-position of the pyridine ring. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
194468-04-7 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 |
IUPAC Name |
5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3/c1-5-2-6(7(8)9)4-10-3-5/h2-4H,1H3,(H3,8,9) |
InChI Key |
GXMSZAFKHPEOME-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1)C(=N)N |
Synonyms |
3-Pyridinecarboximidamide,5-methyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridine-3-carboximidamide typically involves the reaction of 5-methylpyridine-3-carboxylic acid with reagents such as thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the carboximidamide derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
5-Methylpyridine-3-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methylpyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Structure Highlights | Key Functional Groups | Molecular Implications |
|---|---|---|---|
| 5-Methylpyridine-3-carboximidamide | 5-CH₃, 3-C(=NH)NH₂ on pyridine | Carboximidamide, methyl | High basicity (due to amidine), potential hydrogen bonding, enhanced steric hindrance |
| 3-Pyridinecarboximidamide | 3-C(=NH)NH₂ on pyridine (no methyl group) | Carboximidamide | Increased solubility in polar solvents compared to methylated analog |
| 5-Methylnicotinamide | 5-CH₃, 3-CONH₂ on pyridine | Carboxamide, methyl | Lower basicity than amidine derivatives; common in NAD⁺/NADH cofactors |
| 5-Methylpyridine-3-carbonitrile | 5-CH₃, 3-CN on pyridine | Nitrile, methyl | Electrophilic nitrile group; less reactive in hydrogen-bonding interactions |
Limitations and Recommendations
Current insights are extrapolated from structural principles and general trends in pyridine chemistry. For authoritative data, consult specialized databases (e.g., SciFinder, Reaxys) or primary literature on amidine derivatives.
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